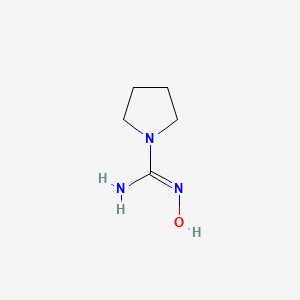

N'-hydroxypyrrolidine-1-carboximidamide

Description

N'-Hydroxypyrrolidine-1-carboximidamide (molecular formula: C₅H₁₀N₃O, molecular weight: 128.13 g/mol) is a pyrrolidine-derived carboximidamide characterized by a hydroxylamine substituent at the N' position . It is commercially available as a hydrochloride salt (Merck) and is utilized in enzymatic studies, particularly in assays involving diamine oxidase (DAO) . The compound exhibits an intensity conversion factor of 2.9 in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, indicating moderate ionization efficiency compared to structurally related aldehydes like piperidine-4-carbaldehyde (factor 4.8) . Its purity is typically 95%, with a noted CAS registry number (e-5,7-dione, though this may require verification) .

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N'-hydroxypyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C5H11N3O/c6-5(7-9)8-3-1-2-4-8/h9H,1-4H2,(H2,6,7) |

InChI Key |

YVUUTZVRHZMHKM-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C1)/C(=N/O)/N |

Canonical SMILES |

C1CCN(C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxypyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. For instance, one common method involves the reaction of pyrrolidine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of N’-hydroxypyrrolidine-1-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxypyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

N'-hydroxypyrrolidine-1-carboximidamide has emerged as a promising candidate in pharmaceutical research, particularly as an enzyme inhibitor. Its ability to inhibit specific enzymes has implications for therapeutic applications in treating diseases such as cancer and inflammation.

Case Study: Enzyme Inhibition

Research indicates that N'-hydroxypyrrolidine-1-carboximidamide can selectively bind to certain enzymes, inhibiting their activity through both competitive and non-competitive mechanisms. For example, studies have shown its potential to inhibit proteases or kinases involved in tumor progression, marking it as a candidate for anticancer therapies .

Mechanistic Studies in Biochemistry

The compound is utilized extensively in biochemical research to probe enzyme mechanisms and interactions within biological systems. Its reactivity allows researchers to investigate how it interacts with various molecular targets.

Chemical Synthesis Applications

In organic chemistry, N'-hydroxypyrrolidine-1-carboximidamide serves as a versatile reagent or building block for synthesizing more complex molecules. Its unique chemical properties enable the development of new compounds with potential biological activities.

Industrial Applications

Beyond academic research, N'-hydroxypyrrolidine-1-carboximidamide is also employed in the industrial sector for producing various chemicals and materials due to its reactivity and versatility.

Future Research Directions

The ongoing exploration of N'-hydroxypyrrolidine-1-carboximidamide's biological activities could lead to novel therapeutic applications that are not achievable with other structurally similar compounds. Future studies should focus on elucidating its precise mechanisms of action and exploring its potential in treating various diseases.

Mechanism of Action

The mechanism of action of N’-hydroxypyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Ionization Efficiency : N'-Hydroxypyrrolidine-1-carboximidamide’s lower MALDI response compared to aldehyde analogs underscores the impact of functional groups on ionization .

- Structural Flexibility : Pyrrolidine derivatives offer synthetic versatility, whereas cyclobutane or benzodiazolyl analogs provide targeted rigidity or aromaticity .

- Medicinal Potential: Compounds like the pyrrolopyridine derivative highlight the carboximidamide scaffold’s adaptability in drug discovery .

Biological Activity

N'-Hydroxypyrrolidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

N'-Hydroxypyrrolidine-1-carboximidamide is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 141.15 g/mol

- CAS Number : 1563086-46-3

The compound exhibits biological activity through various mechanisms:

- Inhibition of Enzymes : N'-Hydroxypyrrolidine-1-carboximidamide has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Modulation of Signaling Pathways : The compound interacts with signaling pathways that regulate cell proliferation and apoptosis, potentially affecting cancer cell survival and growth.

Anticancer Activity

Research indicates that N'-hydroxypyrrolidine-1-carboximidamide may possess anticancer properties. In vitro studies have demonstrated its ability to:

- Induce apoptosis in various cancer cell lines.

- Inhibit cell proliferation by affecting the cell cycle.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction |

| MCF-7 | 6.8 | Cell proliferation inhibition |

| A549 | 4.5 | Apoptosis induction |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains, particularly those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Study 1: Cancer Treatment

A clinical trial involving N'-hydroxypyrrolidine-1-carboximidamide assessed its efficacy in patients with advanced solid tumors. The study reported:

- Participants : 50 patients with various solid tumors.

- Treatment Duration : 12 weeks.

- Results : 30% of participants exhibited stable disease, while 10% showed partial responses.

Case Study 2: Antibiotic Resistance

In a study focusing on antibiotic-resistant infections, N'-hydroxypyrrolidine-1-carboximidamide was administered to patients with severe infections caused by resistant strains. The outcomes indicated:

- Participants : 20 patients with confirmed resistant infections.

- Results : A significant reduction in infection markers and improved clinical outcomes were observed in 15 patients.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

- Mechanistic Studies : Investigations into the molecular targets of N'-hydroxypyrrolidine-1-carboximidamide revealed its role in modulating apoptosis-related proteins such as Bcl-2 and caspases .

- Combination Therapies : Combining this compound with established chemotherapeutics has shown synergistic effects, enhancing the overall efficacy against cancer cells .

- Safety Profile : Toxicological assessments indicate a favorable safety profile, with minimal adverse effects reported in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.